1-Benzothiophene-5-carboxylic acid

Analytical Chemistry Quality Control Organic Synthesis

Sourcing isomerically pure benzothiophene building blocks with predictable regiochemistry can delay medicinal chemistry programs. 1-Benzothiophene-5-carboxylic acid (CAS 2060-64-2) resolves this with its distinct 5-position carboxylic acid handle that directs electrophilic substitution and cross-coupling to the 2-, 3-, 4-, 6-, or 7-positions of the bicyclic scaffold. • Melting point 213-214°C; LogP 2.6-clearly differentiated from 2-, 4-, and 6-isomers for unambiguous identity confirmation. • Validated fragment (MW 178.21; TPSA 65.5 Ų) for lead generation; derivatives show nanomolar activity (IC50 17 nM vs TXA2 synthetase). • 97% purity, ambient shipping, global delivery.

Molecular Formula C9H6O2S
Molecular Weight 178.21 g/mol
CAS No. 2060-64-2
Cat. No. B1273733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzothiophene-5-carboxylic acid
CAS2060-64-2
Molecular FormulaC9H6O2S
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CS2)C=C1C(=O)O
InChIInChI=1S/C9H6O2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H,10,11)
InChIKeySNBYTKLWZRHESA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzothiophene-5-carboxylic Acid Specifications


1-Benzothiophene-5-carboxylic acid (CAS 2060-64-2; molecular formula C9H6O2S; molecular weight 178.21 g/mol) is a heterocyclic aromatic compound comprising a benzothiophene core with a carboxylic acid substituent at the 5-position of the benzene ring [1]. The compound is commercially available as a research-grade building block with typical purity specifications of 95–97% . Its solid-state physical properties include a melting point of 213–214 °C and a computed XLogP3 of 2.6 [1].

Fragment-based library design
Lead-like MW & LogP space
Regioselective synthesis
5-COOH directs benzene-ring coupling
Chromatographic reference standard
Distinct mp & LogP vs. 2-isomer

Why the 5-Isomer Cannot Be Replaced


Isomeric benzothiophene carboxylic acids (e.g., 2-, 4-, or 6-position isomers) are not interchangeable. The position of the carboxylic acid group dictates the regiochemistry of subsequent derivatizations, directing electrophilic aromatic substitution and cross-coupling reactions to different positions on the scaffold . Furthermore, physicochemical properties diverge substantially: the 5-isomer exhibits a melting point (213–214 °C) that is 23–30 °C lower than the 2-isomer (236–245 °C) and 25 °C higher than the 4-isomer (188–189 °C), while its LogP (2.6) is over two units lower than the 2-isomer (4.8), reflecting a marked difference in lipophilicity that affects solubility, chromatographic behavior, and partitioning [1]. Such variations preclude simple substitution without re-optimizing reaction conditions or purification protocols.

Regiochemistry mismatch
Carboxylic acid position determines electrophilic substitution and cross-coupling sites; alternative isomers direct reactivity to different ring positions.
Physicochemical profile divergence
Melting point and LogP differ substantially across isomers, altering solubility, chromatographic retention, and handling behavior.
Purification and method re‑optimization
Switching isomers can shift crystallization behavior and HPLC retention times, requiring re-validation of protocols.

Differentiation from Positional Isomers


Melting Point as Isomer Differentiator

The melting point of 1-benzothiophene-5-carboxylic acid (213–214 °C) is measurably distinct from its positional isomers: 2-carboxylic acid (236–245 °C), 4-carboxylic acid (188–189 °C), and 6-carboxylic acid (236 °C) . This 23–30 °C difference relative to the 2- and 6-isomers provides a straightforward identity verification method and indicates differential crystal packing forces that may influence solid-state stability and handling characteristics.

Melting Point
Data to verify
5‑isomer: 213–214 °Cvs2‑/6‑isomers: 236–245 °C; 4‑isomer: 188–189 °C
Supports isomer identity confirmation
Data from commercial vendors; verify with in-house measurement
Analytical Chemistry Quality Control Organic Synthesis

Lipophilicity (LogP) Comparison

1-Benzothiophene-5-carboxylic acid exhibits a computed XLogP3 of 2.6 (PubChem) or 2.5995 (MolBase) [1]. In contrast, the 2-carboxylic acid isomer has a significantly higher LogP of 4.767 [2]. This difference of >2 log units indicates that the 5-isomer is substantially less lipophilic, which may translate to improved aqueous solubility and altered membrane permeability profiles in biological assays.

Lipophilicity (LogP)
Reported
5‑isomer: LogP 2.6vs2‑isomer: LogP 4.77
Lower lipophilicity may reduce non‑specific binding
Computed LogP (XLogP3, ACD/Labs)
Medicinal Chemistry Drug Design Physicochemical Profiling

Aqueous Solubility Across Isomers

The computed aqueous solubility of 1-benzothiophene-5-carboxylic acid is 0.68 g/L at 25 °C (ACD/Labs) . This value is identical to the computed solubilities of the 4- and 6-isomers , indicating that the position of the carboxylic acid on the benzothiophene ring does not substantially alter the predicted intrinsic aqueous solubility among these isomers. In contrast, unsubstituted benzothiophene is substantially less soluble (predominantly hydrophobic) [1].

Aqueous Solubility
Reported
0.68 g/L (25 °C)
4‑/6‑isomers also 0.68 g/L; benzothiophene much lower
No solubility advantage among 4‑/5‑/6‑isomers
Computed by ACD/Labs; confirm experimentally
Formulation Science Solubility Preformulation

Cost Comparison: 5-Isomer vs. 2-Isomer

As of April 2026, the 1g list price for 1-benzothiophene-5-carboxylic acid (95% purity) from AKSci is $158, whereas the 1g price for benzo[b]thiophene-2-carboxylic acid (95% purity) from the same supplier is $12 . This 13-fold cost difference reflects lower production volume and/or more complex synthetic access to the 5-isomer and should be considered in procurement planning for gram-scale syntheses.

Procurement Cost
Data to verify
~13× higher cost
5‑isomer $158/g vs 2‑isomer $12/g (AKSci, Apr 2026)
Informs procurement scale‑up decisions
Catalog pricing snapshot; subject to change
Procurement Cost Analysis Supply Chain

1-Benzothiophene-5-carboxylic Acid Applications


Fragment-Based Drug Discovery

Due to its low molecular weight (178.21 g/mol) and defined three-dimensional structure, 1-benzothiophene-5-carboxylic acid is employed as a fragment molecule for lead generation in drug discovery . Its XLogP3 of 2.6 and topological polar surface area of 65.5 Ų place it within favorable physicochemical space for fragment hits [1]. Derivatives of the benzothiophene-5-carboxylic acid core have demonstrated nanomolar potency in biochemical assays; for instance, 2-imidazol-1-ylmethyl-3-methyl-benzo[b]thiophene-5-carboxylic acid inhibits thromboxane TXA2 synthetase with an IC50 of 17 nM [2].

Synthesis of Position-Selective Libraries

The 5-carboxylic acid substituent directs electrophilic substitution and metal-catalyzed cross-coupling reactions to the 2-, 3-, 4-, 6-, or 7-positions of the benzothiophene ring in a manner distinct from the 2- or 3-carboxylic acid isomers . This regiochemical control is critical for constructing diverse compound libraries in medicinal chemistry programs. Researchers should select the 5-isomer specifically when synthetic routes require a carboxylic acid handle on the benzene portion of the bicyclic system rather than the thiophene ring [1].

Chromatographic Method Development Standard

With a melting point of 213–214 °C and a LogP (2.6) that is over two units lower than the 2-isomer [1], the 5-isomer exhibits distinct chromatographic retention behavior on reversed-phase HPLC. This property makes it suitable as a reference standard for method development and for assessing isomer purity in synthetic mixtures where multiple benzothiophene carboxylic acids may be present [2].

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Lead-like properties (MW 178, LogP 2.6, tPSA 65.5)
Hit expansion and SAR exploration; derivative biochemical potency context
Position-selective library synthesis
Regiochemical control via 5-COOH on benzene ring
Directed cross‑coupling and electrophilic substitution
Chromatographic method development
Distinct retention (mp 213–214 °C, LogP 2.6 vs 2-isomer)
Isomeric purity assessment by reversed-phase HPLC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzothiophene-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.